![molecular formula C18H16FN3OS B2975376 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 688336-75-6](/img/structure/B2975376.png)
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
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Overview
Description
“2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide” is a chemical compound that has gained interest in the scientific community. It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been studied for their potential as antimicrobial agents . They exhibit a broad spectrum of activity against various bacteria and fungi, making them candidates for developing new antimicrobial drugs .
Anticancer Research
The structural motif of imidazole is present in many compounds with anticancer properties . Researchers are exploring derivatives like 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide for their potential to inhibit cancer cell growth and proliferation .
Anti-inflammatory Applications
Imidazole compounds have shown anti-inflammatory effects in various studies. This makes them useful for research into treatments for inflammatory diseases .
Antiviral Properties
Some imidazole derivatives are known to possess antiviral activities , which can be harnessed in the development of new antiviral medications. The compound could be part of such research efforts .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, which is crucial in the study of metabolic pathways and the development of drugs that target specific enzymes .
Antioxidant Potential
The antioxidant properties of imidazole derivatives make them interesting for studies related to oxidative stress and its implications in various diseases .
Coordination Chemistry
Due to the presence of nitrogen and sulfur donors in the structure, compounds like 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide are used in coordination chemistry to synthesize complex molecules with potential applications in catalysis and material science .
Drug Discovery
Imidazole is a core structure in many pharmaceuticals. Derivatives of imidazole are continuously being explored for their therapeutic potential in various domains of medicine, including as antihistamines, analgesics, and antiulcer agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with key functional proteins in bacterial cell division .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, including through nucleophilic aromatic substitution .
Biochemical Pathways
Compounds with similar structures have been found to display a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-13-3-2-4-15(11-13)21-17(23)12-24-18-20-9-10-22(18)16-7-5-14(19)6-8-16/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDYYXMPDFFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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